molecular formula C31H30ClN5O7 B1681853 T 0156 hydrochloride CAS No. 324572-93-2

T 0156 hydrochloride

Cat. No. B1681853
M. Wt: 620 g/mol
InChI Key: RBJCBXAXUHCWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T 0156 hydrochloride is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It is more selective than sildenafil . The chemical name for T 0156 hydrochloride is 1,2-Dihydro-2-[(2-methyl-4-pyridinyl)methyl]-1-oxo-8-(2-pyrimidinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-2,7-naphthyridine-3-carboxylic acid methyl ester hydrochloride .


Molecular Structure Analysis

The molecular formula of T 0156 hydrochloride is C31H30ClN5O7 . Its molecular weight is 620.06 . The InChi Key for T 0156 hydrochloride is RBJCBXAXUHCWBR-UHFFFAOYSA-N .


Chemical Reactions Analysis

T 0156 hydrochloride specifically inhibits the hydrolysis of cyclic guanosine monophosphate (cGMP) by phosphodiesterase type 5, at a low concentration (IC(50)=0.23 nM), in a competitive manner . It also inhibits phosphodiesterase type 6 with an IC(50) value of 56 nM, which is 240-fold higher than that for the inhibition of phosphodiesterase type 5 .

Scientific Research Applications

1. Pharmacological Profile and Effects

T 0156 hydrochloride is primarily studied for its potent and selective inhibition of phosphodiesterase type 5 (PDE5). This inhibition is significant in pharmacological research due to its specific action on cyclic guanosine monophosphate (cGMP) hydrolysis. T 0156 has been shown to enhance the nitric oxide (NO)/cGMP pathway, which is crucial for various physiological processes. This property was demonstrated through various in vitro and in vivo studies, including experiments on the isolated rabbit corpus cavernosum and anesthetized dogs, indicating T 0156's potential for pharmacological applications (Mochida et al., 2002).

2. Comparative Studies with Other PDE5 Inhibitors

Further research compared T 0156 hydrochloride with sildenafil, another PDE5 inhibitor. These studies revealed differences in their pharmacological effects, especially concerning their impact on penile tumescence and electroretinogram responses in dogs. The comparative analysis of these two inhibitors provides insights into their distinct pharmacological properties and potential therapeutic applications, enhancing the understanding of PDE5 inhibitors' roles in medical research (Mochida et al., 2004).

Future Directions

T 0156 hydrochloride was initially developed by Mitsubishi Tanabe Pharma Corp. Its global highest R&D status is currently pending . It has potential therapeutic applications in urogenital diseases .

properties

IUPAC Name

methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-2,7-naphthyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N5O7.ClH/c1-18-13-19(7-11-32-18)16-36-27(31(38)42-5)25(20-14-22(39-2)28(41-4)23(15-20)40-3)21-8-12-35-29(26(21)30(36)37)43-17-24-33-9-6-10-34-24;/h6-15H,16-17H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJCBXAXUHCWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CN2C(=C(C3=C(C2=O)C(=NC=C3)OCC4=NC=CC=N4)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30ClN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701045745
Record name T-0156 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

T 0156 hydrochloride

CAS RN

324572-93-2
Record name T-0156 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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